N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Description
N-[1-(3,4-Dichlorophenyl)ethyl]acetamide is a synthetic acetamide derivative characterized by a 3,4-dichlorophenyl group attached to an ethylamine backbone, which is further acetylated.
Properties
CAS No. |
5583-49-3 |
|---|---|
Molecular Formula |
C10H11Cl2NO |
Molecular Weight |
232.1 g/mol |
IUPAC Name |
N-[1-(3,4-dichlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(13-7(2)14)8-3-4-9(11)10(12)5-8/h3-6H,1-2H3,(H,13,14) |
InChI Key |
LSCBJAULQSUFSZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)C |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N-[1-(3,4-dichlorophenyl)ethyl]acetamide and analogous compounds:
Key Findings from Comparative Analysis
Pharmacological Divergence
- Opioid Receptor Affinity : The compound in (κ-opioid antagonist) shares the dichlorophenyl-acetamide core but includes a pyrrolidinyl group, underscoring the role of bulky substituents in receptor specificity.
- Pesticide vs. Neuroactive Applications : Alachlor () and HC-030031 () demonstrate how chloroacetamides are repurposed via substituent changes—from herbicides to ion channel modulators.
Physicochemical Properties
- Solubility : Chlorine and aromatic groups reduce aqueous solubility, necessitating formulation optimizations for therapeutic use .
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